molecular formula C15H10BrCl2NO B2404176 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide CAS No. 331462-40-9

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide

Cat. No.: B2404176
CAS No.: 331462-40-9
M. Wt: 371.06
InChI Key: JCYPLOQMBNNZBT-SNAWJCMRSA-N
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Description

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromophenyl group and a dichlorophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 3,5-dichloroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl and dichlorophenyl groups can be oxidized to form corresponding quinones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: Halogen atoms in the bromophenyl and dichlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dichlorophenyl groups can bind to specific sites on the target molecules, leading to inhibition or modulation of their activity. The acrylamide backbone may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(3,5-dichlorophenyl)acrylamide
  • 3-(3-bromophenyl)-N-(3,5-difluorophenyl)acrylamide
  • 3-(3-bromophenyl)-N-(3,5-dimethylphenyl)acrylamide

Uniqueness

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s stability and specificity in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-10(6-11)4-5-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYPLOQMBNNZBT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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